molecular formula C12H13N3O2 B2606909 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1153370-27-4

3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2606909
CAS No.: 1153370-27-4
M. Wt: 231.255
InChI Key: DOZDVYZALLJQSF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at the 3 and 5 positions, a pyridin-2-ylmethyl group at the 1 position, and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, acetylacetone (2,4-pentanedione) is commonly used.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrazole ring at the 1 position with a pyridin-2-ylmethyl halide, such as pyridin-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized further.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid can be oxidized to form 3,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxaldehyde.

    Reduction: Reduction can yield 3,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-methanol.

    Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring, such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of the pyrazole and pyridine rings is often associated with bioactivity.

Medicine

In medicinal chemistry, 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid and its derivatives are investigated for their potential as therapeutic agents. They are explored for their ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions or participate in aromatic stacking interactions. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the pyridin-2-ylmethyl group, making it less versatile in terms of functionalization.

    1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl groups at the 3 and 5 positions, which can affect its reactivity and biological activity.

    3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to different chemical and biological properties.

Uniqueness

The unique combination of the pyrazole ring with methyl groups and a pyridin-2-ylmethyl group at specific positions provides 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid with distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3,5-dimethyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-5-3-4-6-13-10/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZDVYZALLJQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=N2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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